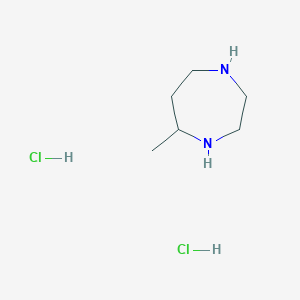

5-Methyl-1,4-diazepane dihydrochloride

Description

Historical Context and Significance of Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles, such as azepines and diazepines, represent a unique and important class of compounds. researchgate.netnih.gov Historically, the synthesis and study of these larger ring systems posed significant challenges compared to their five- and six-membered counterparts. britannica.com However, their distinct three-dimensional conformations and structural flexibility offer opportunities for creating molecules with novel pharmacological properties. researchgate.net

The significance of seven-membered nitrogen heterocycles in medicinal chemistry was notably solidified with the advent of benzodiazepines in the mid-20th century. nih.gov Compounds like diazepam, which features a fused benzene (B151609) and diazepine (B8756704) ring, demonstrated the therapeutic potential of this structural class. nih.gov This breakthrough spurred extensive research into the synthesis and application of a wide array of seven-membered nitrogen-containing rings, leading to their recognition as "privileged structures" in drug discovery. jocpr.com

Importance of 1,4-Diazepane Core Structures as Advanced Chemical Scaffolds

The 1,4-diazepane ring, a saturated seven-membered ring with two nitrogen atoms at positions 1 and 4, is a particularly valuable scaffold in medicinal chemistry. researchgate.net Its semi-rigid, non-planar structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets in a highly specific manner. nih.govresearchgate.net This conformational complexity is a key advantage over simpler, more planar ring systems.

The 1,4-diazepane core offers a balanced set of physicochemical properties, including hydrogen bond donors and acceptors, and the potential for intermediate lipophilicity, all of which are crucial for drug design. nih.govresearchgate.net Furthermore, the diazepine ring is amenable to various synthetic modifications, allowing for the creation of large and diverse chemical libraries for screening against a wide range of biological targets. nih.gov The development of efficient synthetic routes, such as multicomponent reactions and palladium-catalyzed cyclizations, has further enhanced the accessibility and utility of the 1,4-diazepane scaffold. nih.govmdpi.com

Current Research Landscape Pertaining to Substituted 1,4-Diazepanes, with Specific Reference to 5-Methyl-1,4-diazepane Dihydrochloride (B599025)

The current research landscape for substituted 1,4-diazepanes is vibrant and expansive, with a strong focus on the development of novel therapeutic agents. nih.gov Scientists are actively exploring new synthetic methodologies to create a diverse array of functionalized 1,4-diazepane derivatives. researchgate.netrsc.org These efforts are aimed at producing compounds with a wide spectrum of biological activities, including potential applications in treating cognitive disorders and infectious diseases. rsc.orgopenpharmaceuticalsciencesjournal.com

In this context, 5-Methyl-1,4-diazepane dihydrochloride has emerged as a key building block and intermediate in the synthesis of more complex substituted 1,4-diazepanes. Its structure, featuring a methyl group on the diazepine ring, provides a simple yet crucial point of substitution that can influence the steric and electronic properties of the final molecule. jocpr.comcymitquimica.com The dihydrochloride salt form ensures stability and enhances solubility in certain solvents, facilitating its use in various reaction conditions.

While dedicated research focusing solely on the biological activity of this compound is not extensive, its importance is underscored by its frequent appearance as a precursor in the synthesis of pharmacologically active compounds. openpharmaceuticalsciencesjournal.com For instance, it can be utilized in the construction of more elaborate molecules where the 5-methyl-1,4-diazepane moiety serves as a core structural element. openpharmaceuticalsciencesjournal.comjocpr.com

Below are tables detailing the known properties of 5-Methyl-1,4-diazepane and its dihydrochloride salt, compiled from various chemical data sources.

Table 1: Physicochemical Properties of 5-Methyl-1,4-diazepane

| Property | Value | Source |

|---|---|---|

| CAS Number | 22777-05-5 | chemicalbridge.co.uk |

| Molecular Formula | C6H14N2 | chemicalbridge.co.uk |

| Molecular Weight | 114.19 g/mol | chemicalbridge.co.uk |

| InChIKey | PCSCFJLGJHWKJL-UHFFFAOYSA-N | chemicalbridge.co.uk |

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2138042-41-6 | sigmaaldrich.com |

| Molecular Formula | C6H16Cl2N2 | sigmaaldrich.com |

| Molecular Weight | 187.11 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | DBSNHHJBAPATCL-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | ≥97% | sigmaaldrich.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.com |

The continued exploration of substituted 1,4-diazepanes, facilitated by the availability of key intermediates like this compound, promises to yield new and improved molecules for a variety of scientific applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSNHHJBAPATCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1,4 Diazepane Formation and Reactions

Elucidation of Reaction Pathways in Diazepane Synthesis

The formation of the 1,4-diazepane ring system can be achieved through various synthetic strategies, with the reaction pathways often involving nucleophilic substitution and condensation reactions. A common approach involves the cyclization of a linear precursor containing two amine functionalities with a suitable dielectrophile.

One general and efficient method for the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines involves the reaction of ketimine intermediates with aldehydes. nih.gov This reaction can be catalyzed by various acids, including heteropolyacids (HPAs), which have been shown to lead to high yields and shorter reaction times. nih.gov The reaction proceeds through the formation of a ketimine from a diamine and a ketone, followed by a cyclocondensation reaction with an aldehyde to form the diazepine (B8756704) ring.

A theoretical study on the synthesis of 1,4-diazepines from the reaction of aliphatic diamines with a pyrone ring has provided a detailed look into the reaction mechanism. ijpcbs.com This study, utilizing both semi-empirical (PM3) and Density Functional Theory (DFT) methods, elucidated the geometries of reactants, intermediates, transition states, and products. ijpcbs.com The investigation confirmed that the reaction proceeds through a series of steps involving nucleophilic attack of the diamine onto the pyrone ring, followed by ring-opening and subsequent cyclization to form the diazepine structure. ijpcbs.com

In the context of N-substituted 1,4-diazepanes, such as N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, the reaction mechanism has been investigated through a combination of synthesis trials and quantum chemical calculations. nih.gov These studies have shown that the formation of trialkylated products occurs via a direct reductive amination of a dialkylated diazepane intermediate. nih.gov This process involves a nucleophilic attack of the secondary endocyclic nitrogen atom on a carbonyl group, leading to the formation of a hemiaminal intermediate which is then reduced. nih.gov

For the synthesis of 5-substituted hexahydro-1H-1,4-diazepine analogues, a multi-step pathway starting from N,N'-dibenzyl-1,2-ethylenediamine and methyl 2,4-dibromobutyrate has been reported. researchgate.net This synthesis involves a sequence of nucleophilic substitution, reduction, chlorination, debenzylation, and amidation reactions to yield the final products. researchgate.net

A versatile and environmentally friendly approach for the synthesis of 1,4-diazacycles, including diazepanes, utilizes a hydrogen borrowing mechanism catalyzed by a (pyridyl)phosphine-ligated ruthenium(II) complex. organic-chemistry.org This method facilitates the coupling of diamines with diols, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the diamine before the hydrogen is returned in a reduction step to form the final cyclic amine. organic-chemistry.org This process is highly efficient and circumvents challenges such as catalyst poisoning by the chelating diamine. organic-chemistry.org

Computational Modeling of Reaction Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. DFT calculations allow for the determination of the electronic structure, energies of various species along a reaction coordinate, and the identification of transition states, providing a deeper understanding of reaction pathways and selectivity.

A comprehensive theoretical study on the synthesis of 1,4-diazepines employed DFT to investigate the reaction mechanism, including the tautomeric equilibrium of intermediates. ijpcbs.com The calculations helped in identifying the most probable reaction pathway by comparing the energies of different possible routes. ijpcbs.com The study also utilized DFT-based reactivity descriptors, such as Fukui functions, to predict the local reactivity and site selectivity of the reacting molecules, for instance, identifying the more nucleophilic nitrogen atom in an unsymmetrical diamine. ijpcbs.com

In the investigation of the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, DFT calculations were crucial in confirming the viability of a direct reductive amination pathway. nih.gov The calculations revealed the Gibbs free energy barrier for the reaction, which involves the nucleophilic attack of an endocyclic amine on a carbonyl group to form a hemiaminal intermediate. nih.gov An alternative hypothetical pathway involving a C–N bond insertion was also evaluated computationally, showcasing the power of DFT in exploring multiple mechanistic possibilities. nih.gov

DFT studies have also been applied to understand the structural and electronic properties of diazepine derivatives. For instance, a study on a simple diazepam derivative utilized DFT with the B3LYP/6-31G basis set to calculate bond angles, bond lengths, Mulliken charges, and the electrostatic potential, providing insights into the molecule's reactivity and intermolecular interactions. ijasrm.com Similar studies on other benzodiazepine (B76468) derivatives have used DFT to analyze structural parameters and vibrational frequencies, comparing the theoretical data with experimental results to validate the computational models. ijasrm.com

Furthermore, computational models are employed in preclinical drug discovery to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of molecules. nih.gov These in silico methods, which can be based on molecular modeling or data modeling, help in the early assessment of potential drug candidates, thereby reducing the costs and failure rates in later stages of drug development. nih.gov

The following table summarizes key findings from DFT studies on diazepine synthesis:

Radical Scavenging Studies in Photocatalyzed Processes

While the primary synthetic routes to 1,4-diazepanes typically involve ionic mechanisms, the field of photocatalysis has opened up new avenues for chemical transformations through radical pathways. In such processes, the role of radical scavengers can be crucial for mechanistic elucidation and for controlling the reaction outcome.

Photocatalytic methods have been developed for the formation of C-N bonds, which are fundamental to the synthesis of many nitrogen-containing heterocycles. researchgate.netresearchgate.net These reactions often proceed through the generation of nitrogen-centered radical cations via single-electron transfer from an amine to an excited photocatalyst. researchgate.netnih.gov These highly reactive intermediates can then participate in various bond-forming reactions. researchgate.net

The general concept of using scavenger resins in organic synthesis is well-established for the removal of excess reagents or byproducts, which simplifies purification. nih.gov In the context of mechanistic studies, specific molecules known to react rapidly with certain types of radicals can be introduced. For example, in photocatalytic reactions where superoxide (B77818) radical anions are proposed to be formed, specific scavengers for this species can be used to confirm its role in the catalytic cycle. mdpi.com

The development of photocatalytic syntheses of heterocycles often involves the generation of various radical species. mdpi.com Understanding the potential side reactions and the lifetime of these radicals is critical. While not directly studying scavengers, research into the photocatalytic synthesis of N-arylindoles proposes a mechanism involving a nitrogen radical cation that undergoes an electrophilic addition to a tethered alkene, generating a benzylic radical. nih.gov The fate of this radical is key to the formation of the final product.

The following table lists common radical scavengers and their typical applications in mechanistic studies:

Although direct evidence for radical scavenging studies in the photocatalyzed synthesis of 5-Methyl-1,4-diazepane dihydrochloride (B599025) is currently lacking in the scientific literature, the foundational principles of photocatalysis and radical chemistry suggest that such studies would be a valuable tool for investigating potential alternative synthetic routes to this class of compounds.

Stereochemical Aspects and Conformational Analysis of 5 Methyl 1,4 Diazepane Derivatives

Enantioselective Synthesis and Control of Stereochemistry in the 1,4-Diazepane Ring

The synthesis of enantiomerically pure 5-methyl-1,4-diazepane derivatives is of significant interest, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. Several strategies have been developed to control the stereochemistry of the 1,4-diazepane ring, with enzymatic and asymmetric synthesis methods being particularly prominent.

One of the most effective approaches for preparing chiral 1,4-diazepanes is through asymmetric reductive amination. researchgate.net Biocatalysis, utilizing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the enantioselective synthesis of these compounds. acs.org An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of various chiral 1,4-diazepanes. acs.org For instance, enantiocomplementary IREDs have been identified for the synthesis of both (R)- and (S)-enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. researchgate.netacs.org

Researchers have utilized IREDs from different microbial sources to achieve high levels of stereocontrol. An (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been employed to produce the corresponding enantiomers of substituted 1,4-diazepanes with enantiomeric excesses often ranging from 93% to over 99%. acs.org The catalytic efficiency of these enzymes can be significantly enhanced through protein engineering techniques like saturation mutagenesis. acs.org

Beyond enzymatic methods, traditional asymmetric synthesis strategies are also employed. These can involve the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the ring-forming reactions. For example, the synthesis of the orexin receptor antagonist suvorexant involves the preparation of a key chiral intermediate, (R)-1-benzyl-5-methyl-1,4-diazepane. rhhz.net One synthetic route to this intermediate involved a preparative chiral high-performance liquid chromatography (HPLC) separation of an orthogonally protected racemic precursor. rhhz.netclockss.org Another approach involves classical resolution, where a racemic mixture of a diazepane intermediate is treated with a chiral resolving agent to separate the enantiomers. clockss.orgpatsnap.com

| Enzyme (Source) | Target Enantiomer | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| IRED from Leishmania major (IR1) | (R) | Aminoketone precursor for 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High |

| IRED from Micromonospora echinaurantiaca (IR25) | (S) | Aminoketone precursor for 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High |

| Mutant IRED (Y194F/D232H) | (R) | Various aminoketone precursors | 93% to >99% |

Impact of Chirality on Molecular Recognition and Interactions

The chirality of 5-methyl-1,4-diazepane derivatives is a crucial factor in their interactions with biological macromolecules such as proteins and receptors, which are themselves chiral. nih.govmdpi.com The specific three-dimensional arrangement of atoms in a chiral molecule, particularly the spatial orientation of the methyl group at the C-5 position, dictates how it fits into the binding site of a biological target. This stereoselectivity is fundamental to the molecule's pharmacological profile, as enantiomers of a chiral drug can exhibit significantly different binding affinities, potencies, and even biological activities. nih.govmdpi.com

For instance, the (R)-enantiomer of a 1,4-diazepane derivative may bind to a receptor with high affinity, leading to a desired therapeutic effect, while the (S)-enantiomer may have a much lower affinity, be inactive, or even interact with a different target, potentially causing unwanted side effects. nih.gov The unique spatial arrangement of substituents on the chiral diazepane ring is critical for its interaction with biological targets. This underscores the importance of producing single-enantiomer pharmaceuticals. mdpi.com The development of suvorexant, an orexin receptor antagonist, highlights this principle, where the (R)-enantiomer of the 5-methyl-1,4-diazepane core is the active stereoisomer.

Molecular dynamics simulations and other computational methods can be used to study the nature of chiral recognition. nih.gov These studies can reveal how different enantiomers orient themselves within a binding pocket and identify key interactions, such as hydrogen bonds, that contribute to stereoselective binding. nih.gov

Conformational Preferences of the Seven-Membered Diazepane Ring

Studies on the parent, unsubstituted 1,4-diazepane (also known as homopiperazine) have shown that it can adopt a pseudo-chair conformation in the solid state. mdpi.comresearchgate.net However, for substituted derivatives, particularly N,N'-disubstituted 1,4-diazepanes, the conformational landscape can be different. NMR spectroscopy, X-ray crystallography, and molecular modeling studies of certain N,N-disubstituted-1,4-diazepane orexin receptor antagonists have indicated that these molecules preferentially adopt a twist-boat conformation as their low-energy state. nih.gov This conformation is often stabilized by intramolecular interactions, such as pi-stacking between substituent groups. nih.gov

The design of conformationally constrained analogs of 1,4-diazepanes has been guided by an understanding of the preferred solution and solid-state conformations of the central ring. nih.gov By locking the molecule into a specific, bioactive conformation, it is possible to enhance its potency and selectivity for a particular biological target.

| Conformation | Description | Observed in |

|---|---|---|

| Pseudo-chair | A chair-like conformation, slightly distorted due to the seven-membered ring. | Unsubstituted 1,4-diazepane (homopiperazine) mdpi.comresearchgate.net |

| Twist-boat | A twisted boat-like conformation. | N,N-disubstituted-1,4-diazepane orexin receptor antagonists nih.gov |

Influence of Substituents on Molecular Conformation and Stereoisomer Stability

The nature and position of substituents on the 1,4-diazepane ring have a profound influence on its conformational preferences and the relative stability of its stereoisomers. Substituents can introduce steric and electronic effects that favor one conformation over others and can also create non-covalent intramolecular interactions that further stabilize a particular geometry.

For derivatives of (R)-1-benzyl-5-methyl-1,4-diazepane, the substituents at the N1 and C5 positions are expected to play a significant role in modulating biological activity, which is closely linked to the molecule's conformation. The flexibility of the 1,4-diazepane ring itself is a key consideration in structure-activity relationship (SAR) studies.

In the case of N,N-disubstituted orexin receptor antagonists, the adoption of a twist-boat conformation is rationalized by a stabilizing intramolecular pi-stacking interaction between aromatic substituents on the nitrogen atoms. nih.gov This interaction would not be possible in a chair-like conformation, thus driving the equilibrium towards the twist-boat form. The synthesis and evaluation of macrocyclic analogs that enforce a similar conformation have suggested that this geometry mimics the bioactive conformation. nih.gov

Chemical Reactivity and Derivatization of 5 Methyl 1,4 Diazepane Dihydrochloride Scaffold

Functional Group Interconversions on the Diazepane Core

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. For the 5-methyl-1,4-diazepane scaffold, FGI can be applied to substituents on the ring or to the nitrogen atoms themselves, often after initial derivatization.

The secondary amine groups of the diazepane core are the primary sites for reactivity. While not an interconversion in the strictest sense, the conversion of the amine to other nitrogen-containing groups is a key transformation. For instance, after acylation to form an amide (a lactam if the carbonyl is part of the ring), the amide can undergo further transformations. A key reaction is the reduction of a lactam carbonyl group to a methylene (B1212753) group, typically using strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). vanderbilt.educhemrxiv.org This converts a diazepan-2-one or diazepan-5-one derivative back to a fully saturated diazepane ring, effectively removing the carbonyl oxygen and adding two hydrogens.

Another important FGI involves the conversion of hydroxyl groups, which might be present on substituents, into better leaving groups like sulfonates (tosylates, mesylates) or halides. vanderbilt.eduub.edu This activation allows for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Amine to Amide/Lactam | Acyl Chloride, Carboxylic Acid | Amide/Lactam | scispace.com |

| Lactam to Amine | Borane (BH₃), LiAlH₄ | Amine | vanderbilt.educhemrxiv.org |

| Alcohol to Sulfonate Ester | TsCl, MsCl | Tosylate, Mesylate | ub.edu |

| Sulfonate Ester to Halide | NaI, LiBr, LiCl | Alkyl Iodide, Bromide, Chloride | vanderbilt.edu |

| Azide (B81097) to Amine | H₂, Pd/C; LiAlH₄ | Primary Amine | vanderbilt.edu |

This table provides examples of common functional group interconversions relevant to a substituted diazepane core.

Alkylation, Acylation, and Sulfonylation Reactions of Diazepanes

The nucleophilic nature of the nitrogen atoms in the 1,4-diazepane ring makes them prime targets for alkylation, acylation, and sulfonylation. These reactions are fundamental for building molecular complexity and are widely used to prepare derivatives for various applications, including medicinal chemistry. nih.gov Before reaction, the 5-methyl-1,4-diazepane dihydrochloride (B599025) must be treated with a suitable base (e.g., triethylamine (B128534), potassium carbonate) to deprotonate the ammonium (B1175870) centers and liberate the lone pair of electrons on the nitrogen atoms.

Alkylation: N-alkylation introduces alkyl groups onto one or both nitrogen atoms. This can be achieved using various alkylating agents like alkyl halides or through reductive amination with aldehydes or ketones. nih.gov A significant advance is the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, which allows for the enantioselective formation of gem-disubstituted diazepanone heterocycles. nih.gov This method is crucial for creating stereochemically complex diazepanes with quaternary carbon centers. nih.gov

Acylation: N-acylation involves the reaction of the diazepane with acylating agents such as acyl chlorides or anhydrides to form amides. If a dicarboxylic acid derivative is used, it can lead to the formation of macrocyclic structures. In solid-phase synthesis, the diazepine (B8756704) core can be acylated while attached to a resin, allowing for the systematic creation of compound libraries. nih.govresearchgate.net

Sulfonylation: N-sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This reaction is often used to install protecting groups on the nitrogen atoms. The resulting sulfonamide is stable to many reaction conditions and can be removed later if necessary. The synthesis of 1,4-ditosyl-1,4-diazepane (B1297171) is an example where both nitrogen atoms are functionalized to facilitate further reactions or to study the compound's structural properties. nih.gov

| Reaction Type | Reagent Example(s) | Conditions | Key Features | Reference |

| N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | Base (K₂CO₃), Solvent (Toluene) | Direct attachment of alkyl groups to nitrogen(s). | scispace.com |

| Allylic Carbonates | Pd Catalyst, Ligand | Asymmetric synthesis of C-substituted diazepanones. | nih.gov | |

| N-Acylation | Acyl Chlorides | Base (Et₃N), Solvent (DCM) | Forms stable amides; used for diversification. | researchgate.net |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Base (Pyridine) | Forms stable sulfonamides; often for protection. | nih.gov |

This table summarizes common N-functionalization reactions for the diazepane scaffold.

Derivatization Strategies for Diversification of 1,4-Diazepane Structures

The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing a wide range of biologically active compounds. vt.edu Various strategies have been developed to efficiently generate diverse libraries of 1,4-diazepane derivatives.

One powerful approach is solid-phase synthesis . Here, the diazepane core is anchored to a polymer resin, and subsequent chemical modifications are carried out in a stepwise fashion. nih.gov This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. This has been used to create combinatorial libraries of benzodiazepines by incorporating diversity at multiple positions. nih.gov

Domino reactions (also known as tandem or cascade reactions) offer a highly efficient route to complex molecules from simple starting materials in a single pot. A reported domino process for synthesizing 1,4-diazepanes involves the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates. nih.gov This method is atom-economical and can often be performed under solvent-free conditions, highlighting its practicality and environmental advantages. nih.gov

Late-stage functionalization is another key strategy, particularly for modifying complex, pre-existing molecular scaffolds. rsc.org For diazepanes, this can involve the selective modification of one part of the molecule without altering the core structure. For example, a pyrazolo-diazepine scaffold was synthesized, and the free N-terminal of the diazepine ring was shown to undergo smooth Buchwald and Chan-Lam arylations, demonstrating the feasibility of introducing aryl groups at a late stage. chemrxiv.org This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Regioselective Functionalization of the Diazepane Scaffold

Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In 5-methyl-1,4-diazepane, the two nitrogen atoms (N1 and N4) are chemically non-equivalent due to the C5-methyl group. The nitrogen atom closer to the methyl group (N4) is more sterically hindered than the one further away (N1). This inherent asymmetry can be exploited to achieve regioselective functionalization.

The differential reactivity of the two nitrogens allows for selective mono-functionalization. For instance, when reacting an unsymmetrical diazepane with one equivalent of an alkylating or acylating agent, the reaction is likely to occur preferentially at the less sterically hindered N1 position. This is a common strategy in the synthesis of complex molecules where precise control over the substitution pattern is required. researchgate.net

Protecting group strategies are also crucial for achieving regioselectivity. One nitrogen can be selectively protected (e.g., as a carbamate), allowing the other nitrogen to be functionalized. Subsequent deprotection reveals the first nitrogen, which can then be reacted with a different reagent, leading to a di-substituted diazepane with two different groups at N1 and N4. The synthesis of a key intermediate for the Rho-kinase inhibitor K-115 utilized an intramolecular cyclization to construct the chiral 1,4-diazepane ring, a strategy that inherently controls the position of substituents. researchgate.net

In the context of benzodiazepines, regioselective alkylation at the N4 position has been demonstrated on a solid support, showcasing that under specific conditions, functionalization can be directed to a particular nitrogen atom even in more complex systems. nih.gov The choice of reagents, reaction conditions, and the presence of other functional groups on the scaffold all play a critical role in determining the regiochemical outcome of a reaction.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Methyl 1,4 Diazepane Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-methyl-1,4-diazepane dihydrochloride (B599025). ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration, which corresponds to the number of protons. For 5-methyl-1,4-diazepane dihydrochloride, the spectrum would be expected to show distinct signals for the methyl protons, the methine proton at the chiral center, and the methylene (B1212753) protons of the diazepane ring. The dihydrochloride salt form would likely influence the chemical shifts of protons near the nitrogen atoms due to their protonation state.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts of the carbons would be indicative of their hybridization and proximity to electronegative atoms like nitrogen.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, helping to trace the connectivity through the diazepane ring. HSQC spectra would correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra. These advanced NMR techniques are critical for unambiguously confirming the constitution of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a 5-Methyl-1,4-diazepane Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C5-CH₃ | ~1.2-1.4 (d) | ~15-20 |

| C5-H | ~3.0-3.4 (m) | ~45-55 |

| Ring CH₂ | ~2.8-3.8 (m) | ~40-60 |

Note: The chemical shifts are approximate and can vary based on the solvent and the specific salt form.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment (HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and assess the purity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of the compound. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₆H₁₆N₂Cl₂. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which allows the intact molecule to be ionized, typically as [M+H]⁺ or [M+2H]²⁺ ions, with minimal fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample by separating the main compound from any impurities. The mass spectrometer then provides the molecular weight of the parent compound and any detected impurities, aiding in their identification.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unambiguously determine the (R) or (S) configuration at the C5 chiral center.

Furthermore, X-ray crystallography provides precise information on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the seven-membered diazepane ring in the solid state. The 1,4-diazepane ring is not planar and can adopt various conformations, such as chair and twist-boat forms. The specific conformation is influenced by the substituents on the ring. The crystal structure would also show the interactions of the dihydrochloride counter-ions with the protonated nitrogen atoms of the diazepane ring.

Chromatographic Techniques for Purification and Analysis (TLC, HPLC, LC-MS, Chiral Chromatography)

Chromatographic techniques are essential for both the purification and analytical assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. patsnap.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides high-resolution separation of compounds. It is used to determine the purity of this compound with high accuracy. Different HPLC methods can be developed using various stationary and mobile phases to achieve optimal separation.

LC-MS , as mentioned earlier, combines HPLC with mass spectrometry, providing both separation and identification of the components in a sample.

Chiral Chromatography is a specialized form of HPLC that is crucial for the analysis of enantiomeric purity. By using a chiral stationary phase, it is possible to separate the (R) and (S) enantiomers of 5-methyl-1,4-diazepane. This is essential for ensuring that a sample of a single enantiomer is not contaminated with the other.

Spectroscopic Methods for Monitoring Reaction Progress (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of chemical reactions by observing the appearance or disappearance of characteristic functional group vibrations. In the synthesis of 5-methyl-1,4-diazepane, for instance, the disappearance of a carbonyl (C=O) stretching band from a starting material and the appearance of N-H stretching bands in the product could be monitored. The IR spectrum of this compound would be expected to show characteristic absorptions for N-H stretching (from the protonated amines), C-H stretching, and N-H bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (salt) | ~2400-3200 (broad) |

| C-H Stretch | ~2850-3000 |

| N-H Bend | ~1500-1650 |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral substances that cause them to rotate the plane of polarized light. The measurement of the specific rotation of a sample of this compound using a polarimeter can be used to assess its chiral purity. An enantiomerically pure sample will have a specific rotation value, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. The magnitude and sign (+ or -) of the rotation are characteristic of a particular enantiomer under specific conditions of concentration, solvent, and temperature. This technique provides a bulk measurement of the enantiomeric excess in a sample.

Computational and Theoretical Chemistry in 1,4 Diazepane Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to the 1,4-diazepane scaffold to understand its fundamental properties. DFT calculations can determine molecular geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijpcbs.comespublisher.com

Theoretical studies on related benzodiazepine (B76468) structures show how different functional groups modify the HOMO-LUMO gap. These findings are instrumental in predicting the stability and reactivity of new derivatives. espublisher.com

Table 1: Example of DFT-Calculated Electronic Properties for Substituted Benzodiazepine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| EPBZ (Parent Molecule) | -6.02 | -1.87 | 4.15 | 4.93 |

| EPBZ-F | -6.14 | -2.13 | 4.01 | 6.67 |

| EPBZ-Cl | -6.21 | -2.34 | 3.87 | 6.92 |

| EPBZ-CH3 | -5.87 | -1.82 | 4.05 | 5.15 |

| EPBZ-NH2 | -5.38 | -1.99 | 3.38 | 7.73 |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy shapes, such as chair, boat, and twist-boat conformations. researchgate.netnih.gov Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape and flexibility. mdpi.com

Furthermore, when a diazepane derivative is designed to interact with a biological target, MD simulations are crucial for assessing the stability of the ligand-protein complex, showing how the interactions evolve over time. nih.govnih.gov

Table 2: Common Conformations of the 1,4-Diazepane Ring Studied by Computational Methods

| Conformation | Key Structural Features | Computational Methods Used for Analysis |

|---|---|---|

| Twist-Boat | A flexible conformation often observed in substituted diazepanes. | NMR Spectroscopy, X-ray Crystallography, Molecular Modeling. nih.gov |

| Twisted Chair | A stable conformation observed in the crystal structure of several 1,4-diazepane derivatives. | X-ray Crystallography, NMR, IR, HRMS. researchgate.net |

| Chair | A common, relatively stable ring conformation. | X-ray Crystallography. |

| Boat | Another possible ring conformation, often higher in energy unless stabilized by other interactions. | X-ray Crystallography. |

Quantum Chemical Calculations for Mechanistic Insights and Predictive Modeling

Quantum chemical calculations, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. chemrxiv.org In the context of 1,4-diazepanes, these calculations are used to map out the reaction pathways for their synthesis. For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines via reductive amination has been investigated using DFT to compare different possible reaction routes and determine the most energetically favorable pathway. nih.govnih.gov

By calculating the energies of reactants, transition states, and products, researchers can build a comprehensive energy profile of a reaction. ijpcbs.com This provides predictive models that can guide the optimization of reaction conditions to favor the formation of a desired product, such as a specific substituted diazepane. nih.gov For the synthesis of a molecule like 5-Methyl-1,4-diazepane, quantum chemical calculations could be used to model its formation, providing insights that help improve synthetic efficiency and yield.

These methods allow for the systematic prediction of chemical reactions, moving beyond reliance on existing experimental knowledge to a more rational, first-principles design of synthetic routes. chemrxiv.org

In Silico Screening and Library Design for Novel Diazepane Derivatives

The 1,4-diazepane ring serves as a versatile scaffold for the design of new therapeutic agents. In silico (computer-based) screening is a key strategy in modern drug discovery that allows for the rapid evaluation of large chemical libraries to identify promising lead compounds. nih.gov

The process begins with the design of a virtual library of novel diazepane derivatives, where various functional groups are computationally attached to the core scaffold of a molecule like 5-Methyl-1,4-diazepane. This library can contain thousands or even millions of virtual compounds. easychair.org These compounds are then filtered based on key physicochemical properties (e.g., Lipinski's "rule of five") to ensure drug-likeness. The remaining molecules are then "docked" into the binding site of a target protein in a process known as high-throughput virtual screening (HTVS). easychair.org

This approach has been successfully used to identify novel 1,4-diazepane-based ligands for various targets. nih.govthesciencein.org The knowledge-driven process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. nih.gov

Homology Modeling and Docking Studies for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 5-Methyl-1,4-diazepane) when bound to another (a receptor, typically a protein). mdpi.com This method is fundamental for predicting the binding affinity and interaction patterns between a potential drug and its biological target. researchgate.net

For docking studies to be performed, a three-dimensional structure of the target protein is required. If an experimental structure (from X-ray crystallography or cryo-EM) is not available, a reliable 3D model can often be built using a technique called homology modeling. This method constructs a model of the target protein based on the known experimental structure of a related homologous protein. mdpi.comnih.gov

Once a receptor structure is available, docking simulations are performed to place the diazepane derivative into the active site. The simulations are evaluated using a scoring function, which estimates the binding energy; a lower binding energy generally indicates a more potent inhibitor. nih.gov This approach has been widely used to study how 1,4-diazepane derivatives interact with targets like the sigma receptor and PPARα, revealing key interactions such as hydrogen bonds and π-π stacking that are crucial for binding. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 5-methyl-1,4-diazepane dihydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves multi-step processes, including ring-closure reactions and alkylation. For example, diazepane derivatives are often synthesized via cyclization of linear precursors containing amine functionalities. Key steps may include:

- Amine alkylation : Introducing the methyl group at the 5-position using methylating agents (e.g., methyl iodide) under basic conditions.

- Hydrochloride salt formation : Treating the free base with hydrochloric acid to improve solubility and stability.

Critical parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (50–80°C for cyclization), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR can confirm the diazepane ring structure and methyl substitution pattern. For instance, the methyl group at the 5-position may appear as a singlet in NMR (~1.2–1.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClNOP, 255.60 g/mol) and fragmentation patterns.

- HPLC : Purity analysis using reverse-phase columns with UV detection at 210–254 nm, employing aqueous buffers and acetonitrile gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuropharmacological activity of this compound?

- In vitro receptor binding assays : Use radioligands (e.g., -GABA for GABA receptors) to measure binding affinity (K) in brain membrane preparations.

- Functional assays : Electrophysiology (patch-clamp) to assess modulation of ion channels (e.g., GABA-gated chloride currents).

- Dose-response studies : Determine EC values in cell-based models (e.g., neuronal cell lines) to quantify potency .

Q. How should conflicting data on solubility and stability be resolved for this compound?

Contradictions in solubility or stability data may arise from differences in pH, temperature, or counterion effects. To resolve these:

- Cross-validation : Compare results from multiple techniques (e.g., dynamic light scattering for particle size vs. HPLC for degradation products).

- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor decomposition via LC-MS.

- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions .

Q. What strategies can optimize the reaction yield of this compound in large-scale synthesis?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts for asymmetric synthesis.

- Solvent optimization : Replace polar aprotic solvents (e.g., DMSO) with greener alternatives (e.g., ethanol/water mixtures) to improve scalability.

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How does the 5-methyl substitution influence the compound’s structure-activity relationship (SAR) compared to other diazepane derivatives?

The 5-methyl group may:

- Enhance lipophilicity , improving blood-brain barrier penetration (logP ~1.5–2.0 predicted).

- Modulate receptor selectivity : Compare binding affinities of 5-methyl vs. 6-methoxymethyl () or 1-methyl () analogs.

- Alter metabolic stability : Assess cytochrome P450 inhibition in liver microsomes to predict pharmacokinetic differences .

Q. What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- X-ray crystallography : Identify hydrate or polymorphic forms affecting stability.

- Long-term storage studies : Store at –20°C, 4°C, and 25°C, and analyze purity monthly via HPLC .

Data Contradiction and Validation

Q. How can discrepancies in reported receptor affinity data for this compound be addressed?

- Standardize assay conditions : Use consistent buffer systems (e.g., Tris-HCl vs. phosphate) and protein concentrations.

- Control for enantiomeric purity : Chiral HPLC to verify stereochemical integrity, as minor enantiomers may exhibit off-target effects.

- Validate with orthogonal assays : Confirm GABA affinity via electrophysiology if radioligand data are inconsistent .

Q. What computational tools are suitable for predicting the interaction of this compound with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.